molecular formula C11H6ClNO B14862692 6-Chloro-1-isocyanatonaphthalene

6-Chloro-1-isocyanatonaphthalene

Cat. No.: B14862692
M. Wt: 203.62 g/mol
InChI Key: GITMNCNLKFTFLL-UHFFFAOYSA-N
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Description

6-Chloro-1-isocyanatonaphthalene is an organic compound with the molecular formula C11H6ClNO. It is a derivative of naphthalene, where a chlorine atom is substituted at the sixth position and an isocyanate group is attached to the first position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-isocyanatonaphthalene typically involves the chlorination of 1-isocyanatonaphthalene. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth position. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-isocyanatonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-1-isocyanatonaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 6-Chloro-1-isocyanatonaphthalene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophilic sites on proteins, enzymes, or other molecules. This reactivity allows it to modify biological targets, potentially inhibiting enzyme activity or altering protein function. The chlorine atom can also participate in further chemical modifications, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-isocyanatonaphthalene is unique due to the presence of both a chlorine atom and an isocyanate group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H6ClNO

Molecular Weight

203.62 g/mol

IUPAC Name

6-chloro-1-isocyanatonaphthalene

InChI

InChI=1S/C11H6ClNO/c12-9-4-5-10-8(6-9)2-1-3-11(10)13-7-14/h1-6H

InChI Key

GITMNCNLKFTFLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)N=C=O

Origin of Product

United States

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